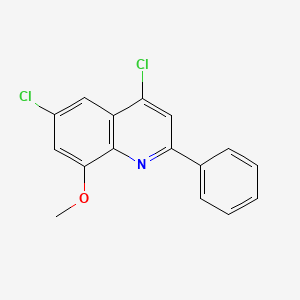

4,6-Dichloro-8-methoxy-2-phenylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1189106-58-8 |

|---|---|

Molecular Formula |

C16H11Cl2NO |

Molecular Weight |

304.2 g/mol |

IUPAC Name |

4,6-dichloro-8-methoxy-2-phenylquinoline |

InChI |

InChI=1S/C16H11Cl2NO/c1-20-15-8-11(17)7-12-13(18)9-14(19-16(12)15)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

UKTYYLUJNKOOHR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1N=C(C=C2Cl)C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Mechanistic Investigations of 4,6 Dichloro 8 Methoxy 2 Phenylquinoline

Electrophilic Aromatic Substitution (EAS) Pathways on the Quinoline (B57606) Ring

Detailed experimental studies specifically documenting the electrophilic aromatic substitution (EAS) pathways on 4,6-Dichloro-8-methoxy-2-phenylquinoline are not extensively reported in publicly available literature. However, the directing effects of the existing substituents can be predicted based on established principles of EAS on quinoline and substituted benzene (B151609) rings.

The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. The methoxy (B1213986) group (-OCH₃) at the C-8 position is a strong activating group and an ortho, para-director. The phenyl group at C-2 is weakly activating and also an ortho, para-director. Conversely, the chloro groups at C-4 and C-6 are deactivating yet ortho, para-directing.

Given these competing influences, predicting the precise regioselectivity of EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions on this substrate is complex. The interplay between the activating methoxy group and the deactivating chloro groups, along with steric hindrance from the phenyl group, would likely lead to a mixture of products. Further empirical investigation is necessary to fully elucidate the specific outcomes of EAS pathways on this particular quinoline derivative.

Nucleophilic Aromatic Substitution (NAS) at Halogenated Positions of this compound

The chlorine atoms at the C-4 and C-6 positions of the quinoline ring are potential sites for nucleophilic aromatic substitution (NAS). The reactivity of these positions towards nucleophiles is influenced by the electronic properties of the quinoline nucleus. The electron-withdrawing nature of the heterocyclic nitrogen atom enhances the electrophilicity of the carbon atoms in the pyridine (B92270) ring, particularly at the C-2 and C-4 positions.

Therefore, the chloro group at the C-4 position is expected to be significantly more susceptible to nucleophilic attack than the chloro group at the C-6 position, which is on the benzenoid ring. This enhanced reactivity at C-4 is a common feature in quinoline chemistry. Reactions with various nucleophiles, such as amines, alkoxides, or thiolates, would likely proceed preferentially at this position. For instance, studies on similarly substituted dichloroquinolines have demonstrated selective substitution at the C-4 position.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The two chlorine atoms on this compound serve as handles for such transformations. The differential reactivity of the C-4 and C-6 positions is a key consideration in these reactions.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a versatile method for creating C-C bonds. In the case of this compound, selective coupling at either the C-4 or C-6 position could potentially be achieved by carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent. Typically, the C-4 chloro substituent is more reactive in palladium-catalyzed couplings.

While specific studies on this exact substrate are not readily found, research on other dichloro-heteroaromatics indicates that mono-arylation often occurs at the more activated position. A systematic investigation would be required to determine the optimal conditions for selective mono- or di-substitution on this compound.

Sonogashira Coupling and Heck Coupling Studies

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl halide. Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on this compound would be dictated by the relative reactivity of the two chloro-substituted positions. It is anticipated that coupling would preferentially occur at the C-4 position.

The Heck reaction, which couples an alkene with an aryl halide, would follow a similar reactivity pattern. The successful application of both Sonogashira and Heck couplings would enable the introduction of alkynyl and alkenyl functionalities, respectively, onto the quinoline core, further diversifying its chemical space.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction would allow for the introduction of a wide range of primary and secondary amines at the halogenated positions of this compound. Again, the C-4 position is the more probable site for initial amination due to its higher reactivity. By tuning the reaction conditions, it might be possible to achieve selective mono-amination or proceed to a di-amination.

C-H Activation and Functionalization Studies on this compound

Direct C-H activation and functionalization have emerged as powerful strategies in organic synthesis for their atom and step economy. The this compound scaffold presents several C-H bonds that could potentially be targeted for functionalization. The directing group ability of the existing substituents would play a crucial role in determining the regioselectivity of such reactions.

The nitrogen atom of the quinoline ring can act as a directing group, often favoring functionalization at the C-8 position. However, in this molecule, the C-8 position is already substituted with a methoxy group. The phenyl group at C-2 could potentially direct C-H activation at its ortho positions. Furthermore, the methoxy group itself could direct functionalization to the C-7 position. The presence of multiple potential sites makes regioselective C-H activation on this substrate a challenging but potentially rewarding area for future research.

Heterocyclic Ring Opening and Rearrangement Reactions Involving the Quinoline Moiety

There is no specific information available in the searched literature concerning heterocyclic ring opening or rearrangement reactions of this compound.

In principle, the quinoline ring is a stable aromatic system and does not readily undergo ring-opening reactions. Such reactions would require harsh conditions or specific activation. For instance, oxidative cleavage of the benzene ring portion of the quinoline system can occur under strong oxidation, leading to the formation of pyridine-2,3-dicarboxylic acid (quinolinic acid). The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups, as well as the phenyl substituent, would influence the electron density of the rings and thus their susceptibility to oxidative cleavage.

Rearrangement reactions involving the quinoline skeleton itself are uncommon. More plausible would be rearrangements of substituents attached to the ring. Without experimental data, any proposed rearrangement for this compound would be purely speculative.

Redox Chemistry and Electrochemical Behavior of this compound

No experimental data on the redox chemistry or electrochemical behavior of this compound has been found.

Generally, the quinoline nucleus can undergo both reduction and oxidation. Reduction can affect either the pyridine or the benzene ring, depending on the reagents and conditions. Catalytic hydrogenation, for example, can reduce the pyridine ring to give a tetrahydroquinoline. The electron-withdrawing nature of the two chlorine atoms would make the quinoline ring more susceptible to reduction compared to unsubstituted quinoline.

An electrochemical method for the C3-thiolation of quinoline compounds has been developed, indicating that cathodic reduction can generate reactive intermediates. rsc.org

Kinetic and Thermodynamic Analysis of Reactions Involving this compound

No kinetic or thermodynamic data for any reaction involving this compound has been reported in the available literature.

To perform a kinetic and thermodynamic analysis, specific reactions involving this compound would need to be studied. For example, in a nucleophilic aromatic substitution reaction where one of the chloro groups is displaced, a kinetic study would involve measuring the reaction rate under various conditions (temperature, concentration of reactants, solvent) to determine the rate law, rate constant, and activation energy. A thermodynamic analysis would involve measuring the equilibrium constant to determine the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for the reaction.

For instance, studies on the kinetics of removal of the parent compound, quinoline, from solution have shown that the half-life of degradation is dependent on the initial concentration. nih.gov Similar studies for this compound would be necessary to understand its environmental persistence and reactivity.

Advanced Spectroscopic and Structural Elucidation for Mechanistic and Electronic Insights of 4,6 Dichloro 8 Methoxy 2 Phenylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4,6-Dichloro-8-methoxy-2-phenylquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for a complete assignment of its proton (¹H) and carbon (¹³C) signals and to understand its conformational preferences and intermolecular interactions in solution.

1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR Studies

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the quinoline (B57606) and phenyl rings, as well as the methoxy (B1213986) group. The aromatic region (typically δ 7.0-9.0 ppm) would show a complex pattern of doublets, triplets, and multiplets arising from spin-spin coupling between adjacent protons. The methoxy protons would appear as a sharp singlet, likely in the upfield region (around δ 3.9-4.2 ppm). The integration of these signals would confirm the number of protons in each environment.

The ¹³C NMR spectrum would provide information on the carbon skeleton. Quaternary carbons, such as those bearing the chloro and methoxy substituents, and the carbon at the junction of the two rings, would be distinguishable from the protonated carbons. The chemical shifts of the carbons would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group.

2D NMR Spectroscopy: To unambiguously assign all ¹H and ¹³C signals and to determine the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the same spin system. It would be crucial for tracing the connectivity of protons on the quinoline and phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and for connecting different spin systems, for instance, linking the phenyl ring to the quinoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. NOESY data would be instrumental in determining the preferred conformation of the phenyl ring relative to the quinoline plane and in studying potential intermolecular interactions in concentrated solutions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~155-160 |

| 3 | ~7.5-7.8 (d) | ~118-122 |

| 4 | - | ~145-150 |

| 5 | ~7.6-7.9 (d) | ~125-130 |

| 6 | - | ~130-135 |

| 7 | ~7.3-7.6 (d) | ~120-125 |

| 8 | - | ~150-155 |

| 2' | ~8.0-8.3 (m) | ~128-132 |

| 3' | ~7.4-7.7 (m) | ~128-132 |

| 4' | ~7.4-7.7 (m) | ~129-133 |

| OCH₃ | ~3.9-4.2 (s) | ~55-60 |

Single Crystal X-Ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of its molecular geometry in the solid state.

Intermolecular interactions play a crucial role in the packing of molecules in a crystal lattice. In the case of this compound, several types of non-covalent interactions are anticipated to be significant:

π-π Stacking: The aromatic nature of both the quinoline and phenyl rings makes π-π stacking interactions a likely and important feature of the crystal packing. These interactions would involve the parallel or offset stacking of the aromatic rings of adjacent molecules.

C-H···π Interactions: The hydrogen atoms of the phenyl and quinoline rings can act as weak hydrogen bond donors to the π-electron clouds of neighboring aromatic rings.

Halogen Bonding: The chlorine atoms could potentially participate in halogen bonding, where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule.

The analysis of these intermolecular interactions provides insights into the supramolecular assembly of the compound in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding characteristics of a molecule. The spectra arise from the vibrations of the chemical bonds within the molecule.

For this compound, the FT-IR and Raman spectra would be expected to show a series of characteristic bands corresponding to the various functional groups present.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring would be observed in the 1650-1450 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bond of the methoxy group is expected to appear as a strong band in the range of 1275–1200 cm⁻¹ (asymmetric stretching) and a weaker band around 1050-1000 cm⁻¹ (symmetric stretching).

C-Cl Stretching: The carbon-chlorine stretching vibrations typically occur in the 800-600 cm⁻¹ region. The presence of two chlorine atoms may lead to multiple bands in this region.

Ring Bending and Deformation Modes: A series of bands in the fingerprint region (below 1500 cm⁻¹) would correspond to the in-plane and out-of-plane bending and deformation modes of the quinoline and phenyl rings.

The complementary nature of FT-IR and Raman spectroscopy would be beneficial in the complete vibrational analysis of this molecule. While some vibrations are strong in the IR spectrum, others may be more intense in the Raman spectrum, aiding in a more comprehensive assignment of the vibrational modes.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 |

| Aromatic C=C and C=N Stretch | 1650 - 1450 |

| C-O Asymmetric Stretch (Methoxy) | 1275 - 1200 |

| C-O Symmetric Stretch (Methoxy) | 1050 - 1000 |

| C-Cl Stretch | 800 - 600 |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would confirm its molecular formula (C₁₆H₁₁Cl₂NO).

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique is invaluable for structural elucidation by revealing the connectivity of the molecule. The fragmentation of protonated this compound ([M+H]⁺) would likely proceed through several characteristic pathways:

Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to the formation of a stable radical cation.

Loss of Formaldehyde (B43269) (CH₂O): Another possible fragmentation of the methoxy group is the loss of a neutral formaldehyde molecule.

Loss of Chlorine Radical (•Cl): The molecule could undergo the loss of a chlorine radical.

Cleavage of the Phenyl Group: Fragmentation could involve the cleavage of the bond between the quinoline and the phenyl ring, leading to ions corresponding to the phenyl cation or the substituted quinoline moiety.

Ring Cleavage: At higher collision energies, fragmentation of the quinoline ring system itself could occur.

By analyzing the m/z values of the product ions, a detailed fragmentation pathway can be constructed, providing further confirmation of the molecule's structure.

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Photophysical Properties and Electronic Transitions

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states, while fluorescence is the emission of light as the molecule returns from the lowest singlet excited state to the ground state.

The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to show multiple absorption bands in the UV region, characteristic of π-π* and n-π* electronic transitions within the aromatic system. The presence of the extended π-system of the 2-phenylquinoline (B181262) core, along with the auxochromic methoxy group and the chloro substituents, will influence the position and intensity of these absorption bands. It is anticipated that the compound will exhibit absorption maxima in the range of 250-400 nm. scirp.org

Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The fluorescence emission spectrum would typically be a mirror image of the lowest energy absorption band and would be red-shifted (Stokes shift). The fluorescence properties are highly sensitive to the molecular structure and the solvent environment. The chlorine atoms, due to the heavy-atom effect, might lead to a decrease in fluorescence intensity by promoting intersystem crossing to the triplet state.

Quantum Yield and Fluorescence Lifetime Measurements

Quantum Yield (Φf): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield indicates that fluorescence is a major de-excitation pathway. The quantum yield can be determined relative to a standard fluorophore with a known quantum yield. For quinoline derivatives, the quantum yield can vary significantly depending on the substituents and their positions.

Fluorescence Lifetime (τf): The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of a fluorophore and can be influenced by various factors, including the solvent and the presence of quenchers. For many organic fluorophores, lifetimes are typically in the nanosecond range. Time-resolved fluorescence spectroscopy would be used to measure the fluorescence lifetime of this compound.

The combination of quantum yield and fluorescence lifetime data allows for the calculation of the radiative and non-radiative decay rates, providing a deeper understanding of the photophysical processes governing the excited state deactivation of the molecule.

Computational Chemistry and Theoretical Investigations of 4,6 Dichloro 8 Methoxy 2 Phenylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4,6-Dichloro-8-methoxy-2-phenylquinoline, DFT calculations would be employed to optimize its three-dimensional geometry and to determine the spatial distribution and energy levels of its molecular orbitals.

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A large gap generally implies high stability and low reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Predicted Value | Significance |

| HOMO Energy | N/A | Electron-donating ability |

| LUMO Energy | N/A | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | N/A | Chemical reactivity and stability |

| Dipole Moment | N/A | Molecular polarity |

Note: Data is not available in published literature.

Quantum Chemical Descriptors and Reactivity Predictions (e.g., Fukui functions, electrostatic potential surface)

Building upon DFT calculations, various quantum chemical descriptors would be calculated to predict the reactivity of this compound. An electrostatic potential (ESP) surface map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions.

Table 2: Key Quantum Chemical Descriptors for Reactivity Prediction

| Descriptor | Definition | Predicted Information for this compound |

| Electrostatic Potential | The work done in moving a unit positive charge from infinity to a point in the molecule's electric field. | Identification of nucleophilic and electrophilic sites. (Data N/A) |

| Fukui Functions | The change in electron density at a particular point when the total number of electrons is changed. | Pinpointing specific atoms susceptible to attack. (Data N/A) |

| Global Hardness (η) | Resistance to change in electron distribution. | Overall stability of the molecule. (Data N/A) |

| Electronegativity (χ) | The power of an atom or group of atoms to attract electrons. | Tendency to attract electrons in a chemical bond. (Data N/A) |

Note: Data is not available in published literature.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid. Rotation around single bonds, particularly the bond connecting the phenyl and quinoline (B57606) rings, allows for different spatial arrangements or conformations. A conformational analysis would be performed to identify the most stable conformers (those with the lowest energy).

This involves mapping the potential energy surface (PES) by systematically changing key dihedral angles and calculating the corresponding energy. The results would identify the global minimum energy conformation and the energy barriers to rotation between different stable conformers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations typically model a molecule in a vacuum, Molecular Dynamics (MD) simulations can predict its behavior over time in a more realistic environment, such as in a solvent. An MD simulation would model the movements and interactions of the atoms of this compound and the surrounding solvent molecules.

Reaction Pathway Elucidation and Transition State Calculations

For any proposed chemical reaction involving this compound, computational methods can be used to elucidate the most likely reaction mechanism. This involves identifying the lowest energy pathway from reactants to products.

A crucial part of this process is locating the transition state—the highest energy point along the reaction coordinate. Calculating the structure and energy of the transition state allows for the determination of the activation energy, which is a key factor in predicting the rate of the reaction.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) for Mechanistic Predictions (Non-Clinical Focus)

QSAR and QSPR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively. For this compound, if data were available for a set of related quinoline derivatives, a QSAR/QSPR model could be developed.

Calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be used as variables to predict a specific non-clinical endpoint, such as receptor binding affinity or a particular physicochemical property. This approach helps in understanding which molecular features are most important for a given activity or property.

Prediction of Spectroscopic Properties from First Principles

Computational chemistry can predict various spectroscopic properties from the fundamental principles of quantum mechanics. For this compound, these calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectrum: Calculated vibrational frequencies would correspond to the peaks in an experimental IR spectrum, helping to identify characteristic functional groups.

NMR Spectrum: Theoretical calculations of chemical shifts (¹H and ¹³C) would aid in the interpretation of experimental NMR data and confirm the molecular structure.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions responsible for UV-Vis absorption, providing information about the molecule's chromophores.

These predicted spectra serve as valuable tools for confirming the identity and purity of a synthesized compound by comparing them with experimental results.

Machine Learning and Artificial Intelligence Approaches in the Design and Prediction of Quinoline Properties

The integration of machine learning (ML) and artificial intelligence (AI) into computational chemistry has marked a significant evolution in the field of drug discovery and materials science. chemrxiv.org These advanced computational tools offer the capability to analyze vast and complex datasets, uncovering intricate structure-activity relationships (SAR) and structure-property relationships (SPR) that are not immediately obvious through traditional analysis. chemrxiv.orgplos.org For quinoline derivatives, a class of compounds renowned for their diverse pharmacological activities, ML and AI are becoming indispensable for accelerating the design of novel molecules with tailored properties. researchgate.netarabjchem.org These technologies are applied to predict biological activity, optimize physicochemical characteristics, and assess potential toxicity, thereby streamlining the lengthy and costly process of drug development. nih.govresearchgate.net

The core principle behind using ML in this context is to build predictive models by learning from existing data. nih.gov For a compound like this compound, this would involve training algorithms on a large dataset of known quinoline derivatives. Each compound in the dataset is characterized by a set of molecular descriptors, which are numerical representations of its structural, physical, and chemical features. The algorithms then learn the complex, non-linear relationships between these descriptors and a specific property of interest, such as anticancer activity or solubility.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A primary application of machine learning in the study of quinoline derivatives is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov By employing ML algorithms, researchers can create highly predictive QSAR models that guide the design of new, more potent quinoline-based therapeutic agents. mdpi.com

For instance, a hypothetical QSAR study on a series of quinoline derivatives, including this compound, would involve calculating a wide array of molecular descriptors. These descriptors can be categorized as follows:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Properties derived from the 3D conformation of the molecule, such as molecular shape and volume.

Once these descriptors are calculated, various ML algorithms can be employed to build the QSAR model. The choice of algorithm can significantly impact the model's performance.

Table 1: Common Machine Learning Algorithms in QSAR for Quinoline Derivatives

| Machine Learning Algorithm | Description | Application in Quinoline Research |

| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.gov | Used to develop robust QSAR models for predicting the bioactivity of various quinoline derivatives, such as DPP-4 inhibitors. nih.gov |

| Support Vector Machines (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. | Applied in developing classification models to distinguish between active and inactive quinoline compounds against specific biological targets. |

| Artificial Neural Networks (ANN) | A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns. | Utilized for their ability to model complex, non-linear relationships between the molecular structure of quinolines and their biological activity. researchgate.net |

| Gradient Boosting Machines (GBM) | An ensemble technique that builds models in a stage-wise fashion and generalizes them by allowing optimization of an arbitrary differentiable loss function. | Employed for developing highly accurate predictive models for various properties of quinoline derivatives. |

The developed QSAR models can then be used to predict the activity of newly designed quinoline compounds, allowing for the in silico screening of large virtual libraries and prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Prediction of Physicochemical and ADMET Properties

Beyond predicting biological activity, ML models are crucial for estimating the physicochemical properties and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of quinoline derivatives. researchgate.netijprajournal.com These properties are critical for a drug candidate's success, as poor pharmacokinetics or toxicity are major reasons for late-stage failures in drug development.

For this compound, ML models could predict a range of essential properties:

Solubility: Predicting the aqueous solubility is vital for drug formulation and bioavailability.

Lipophilicity (logP): This parameter influences a compound's absorption and distribution in the body.

Metabolic Stability: Predicting how a compound will be metabolized can help in designing molecules with a longer half-life. nih.gov

Toxicity: Early prediction of potential cardiotoxicity, hepatotoxicity, or mutagenicity can prevent the progression of unsafe compounds. nih.gov

Table 2: Predicted Physicochemical and ADMET Properties for Quinoline Derivatives using ML

| Property | Importance in Drug Design | Example ML Application for Quinolines |

| Aqueous Solubility (logS) | Affects drug absorption and formulation. | QSPR models are developed to predict the solubility of new quinoline derivatives based on their structural features. researchgate.net |

| Octanol-Water Partition Coefficient (logP) | Influences membrane permeability and distribution. | ML regression models are trained to predict logP values for novel quinoline compounds. researchgate.net |

| Blood-Brain Barrier (BBB) Permeability | Crucial for drugs targeting the central nervous system. | Classification models are built to predict whether a quinoline derivative can cross the BBB. |

| hERG Inhibition | A key indicator of potential cardiotoxicity. | SVM or deep learning models are used to predict the hERG liability of quinoline compounds. |

| Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions. | ML models are trained to identify quinoline derivatives that may inhibit major CYP enzymes. |

De Novo Design and Virtual Screening

AI, particularly through generative models, is also being used for the de novo design of novel quinoline scaffolds. ufg.br These models can learn the underlying patterns in the chemical space of known active quinolines and generate new molecules with a high probability of possessing the desired biological activity and physicochemical properties.

Furthermore, machine learning models are extensively used to enhance virtual screening campaigns. mdpi.comnih.gov Instead of relying solely on traditional docking scores, ML models can learn from the docking results of a small, diverse set of compounds to predict the docking scores for a much larger virtual library, significantly speeding up the process of identifying potential hits. mdpi.com

While specific machine learning studies focusing exclusively on this compound are not prevalent in the public domain, the methodologies described are broadly applicable. By leveraging the vast amount of data available for the wider class of quinoline derivatives, AI and ML provide powerful tools for predicting the properties of this specific compound and for designing novel analogs with potentially superior therapeutic profiles.

Exploration of Chemical Applications and Mechanistic Roles of 4,6 Dichloro 8 Methoxy 2 Phenylquinoline Excluding Clinical, Toxicological, and Dosage Information

Role as Ligands in Homogeneous and Heterogeneous Catalysis

Quinoline (B57606) and its derivatives are a significant class of N-heterocyclic ligands in coordination chemistry and catalysis. The nitrogen atom's lone pair of electrons allows it to coordinate with a wide range of transition metals, forming stable complexes that can catalyze various organic transformations. nih.govresearchgate.net The electronic and steric properties of the quinoline ligand can be finely tuned by altering the substituents on its rings, thereby influencing the activity, selectivity, and stability of the resulting catalyst. The structure of 4,6-dichloro-8-methoxy-2-phenylquinoline, featuring electron-withdrawing chloro groups, an electron-donating methoxy (B1213986) group, and a sterically influential phenyl group, makes it a potentially valuable ligand for modulating the properties of a metal center.

Design and Synthesis of Metal Complexes with this compound

The synthesis of metal complexes featuring this compound as a ligand would likely follow established protocols for the coordination of N-heterocyclic compounds. nih.gov Typically, this involves the reaction of the quinoline derivative with a suitable metal precursor, such as a metal halide, acetate (B1210297), or acetylacetonate, in an appropriate solvent. The nitrogen atom of the quinoline ring would act as a Lewis base, donating its electron pair to the Lewis acidic metal center to form a coordinate bond.

The specific properties of the substituents would influence the complexation reaction. The electron-withdrawing nature of the two chlorine atoms would decrease the basicity of the quinoline nitrogen, potentially requiring more forcing reaction conditions compared to unsubstituted quinolines. Conversely, the methoxy group provides some electron-donating character. The reaction can be generalized as:

n L + MXy → [MLn]Xy

Where L is this compound, M is a transition metal (e.g., Pd, Pt, Ru, Rh, Co, Ni, Cu), and X is an anionic ligand (e.g., Cl-, Br-, OAc-). The stoichiometry (n) would depend on the metal and its preferred coordination geometry.

Table 1: Plausible Synthesis Parameters for Metal Complexes

| Metal Precursor | Potential Solvent | Typical Reaction Conditions | Expected Complex Type |

|---|---|---|---|

| Palladium(II) chloride (PdCl2) | Acetonitrile, DMF | 50-100 °C, inert atmosphere | Square planar [Pd(L)2Cl2] |

| Rhodium(III) chloride hydrate (B1144303) (RhCl3·xH2O) | Ethanol, Methanol | Reflux, inert atmosphere | Octahedral [Rh(L)2Cl2]+ or similar |

| Copper(II) acetate (Cu(OAc)2) | Methanol, THF | Room temperature or gentle heating | Various geometries, e.g., [Cu(L)(OAc)2] |

| Nickel(II) bromide (NiBr2) | Ethanol, Acetonitrile | Reflux, inert atmosphere | Square planar or tetrahedral [Ni(L)2Br2] |

Mechanistic Role in Catalytic Cycles (e.g., bond activation, electron transfer)

In a catalytic cycle, this compound would serve as an ancillary or "spectator" ligand. Its primary role is to remain coordinated to the metal center and modify its electronic and steric environment, thereby influencing the key steps of the catalytic process, such as oxidative addition, reductive elimination, and migratory insertion. rsc.org

Electronic Effects: The two chlorine atoms are strongly electron-withdrawing, which would decrease the electron density on the metal center. This can make the metal more electrophilic and potentially enhance its ability to activate substrates in oxidative addition steps. For instance, in palladium-catalyzed cross-coupling reactions, a more electron-deficient palladium center can facilitate the initial oxidative addition of an aryl halide. mdpi.com

Steric Effects: The 2-phenyl group imparts significant steric bulk near the metal coordination site. This can influence the selectivity of the catalyst by controlling which substrates can approach and bind to the metal center. It can also promote the reductive elimination step by creating steric crowding that favors the release of the product molecule.

Electron Transfer: In redox-based catalysis, the ligand can influence the redox potential of the metal center. nih.gov The combination of electron-withdrawing and -donating groups on the quinoline scaffold allows for fine-tuning of the Mn+/M(n+1)+ potential, which is crucial for reactions involving electron transfer steps. The stability of different oxidation states of the metal during the catalytic cycle is a key determinant of the catalyst's efficiency. researchgate.net

Application in Asymmetric Catalysis (if chiral complexes are formed)

Asymmetric catalysis relies on the use of chiral catalysts to produce an excess of one enantiomer of a chiral product. The ligand this compound is itself achiral as it possesses a plane of symmetry. Therefore, its direct use in forming simple metal complexes would not typically lead to an effective asymmetric catalyst.

For this ligand to be applied in asymmetric catalysis, chirality would need to be introduced elsewhere in the catalytic system. This could be achieved by:

Modification of the Ligand: Synthetically modifying the ligand to include a chiral center, for example, on the phenyl group or by adding a chiral substituent to the quinoline core.

Chiral Co-ligands: Using the quinoline derivative in a mixed-ligand complex that also contains a separate, chiral ligand.

Formation of a Chiral-at-Metal Complex: In some cases, octahedral complexes with specific ligand arrangements can be chiral even if the ligands themselves are not. These complexes would need to be resolved into their separate enantiomers to be used for asymmetric induction.

Without such modifications, the direct application of this specific ligand in asymmetric catalysis is not anticipated.

Application in Materials Science and Organic Electronics

The rigid, planar, and aromatic structure of the 2-phenylquinoline (B181262) core makes it an attractive building block for advanced materials. atomfair.com Its inherent thermal stability and electronic properties are particularly relevant for applications in organic electronics. guidechem.com

Incorporation into Polymer Architectures and Supramolecular Assemblies

The functional groups on this compound provide handles for its incorporation into larger, well-defined structures.

Supramolecular Assemblies: The extended π-system of the phenyl and quinoline rings can facilitate π-π stacking interactions, leading to the formation of ordered, non-covalent assemblies. pageplace.de The nitrogen atom can also act as a hydrogen bond acceptor. These interactions are fundamental to creating self-assembled materials like liquid crystals or organogels. Furthermore, the quinoline nitrogen can coordinate to metal ions, enabling the construction of metallo-supramolecular polygons or coordination polymers.

Polymer Architectures: The two chlorine atoms on the quinoline ring can serve as reactive sites for polymerization through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig amination reactions). This would allow the this compound unit to be incorporated as a repeating unit in the main chain of a conjugated polymer. Such polymers are of great interest in organic electronics due to their potential for charge transport. youtube.com

Optoelectronic Device Components (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs))

Quinoline derivatives, particularly 2-phenylquinoline, are well-known for their applications in Organic Light-Emitting Diodes (OLEDs). atomfair.com Due to the electron-deficient nature of the nitrogen-containing quinoline ring, these compounds often exhibit good electron-transporting properties.

In a typical multi-layer OLED device, different organic materials are used for hole injection, hole transport, emission, and electron transport. alfachemic.com 2-Phenylquinoline-based materials are frequently used as either the electron-transport layer (ETL) or as a host material for the emissive layer.

The specific substituents on this compound would be expected to modulate its optoelectronic properties in a predictable manner:

Quinoline Core: Provides the basic N-heterocyclic structure, which is electron-deficient and promotes electron transport and injection.

2-Phenyl Group: Enhances thermal and morphological stability (a high glass transition temperature, Tg) and can influence the energy levels of the molecule.

4,6-Dichloro Groups: As strong electron-withdrawing groups, they would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO level generally facilitates easier electron injection from the cathode and enhances electron mobility, making the compound a potentially superior electron-transport material.

8-Methoxy Group: As an electron-donating group, it would raise the energy of the Highest Occupied Molecular Orbital (HOMO). By tuning the HOMO and LUMO levels, the band gap of the material can be engineered to match the energy levels of other materials in the OLED stack, optimizing device efficiency.

While specific data for OFETs is unavailable, materials with good charge transport properties, like those predicted for this molecule, are fundamental requirements for the active channel in Organic Field-Effect Transistors. Its enhanced electron-transport characteristics could make it a candidate for an n-channel transistor material.

Table 2: Predicted Role of Substituents in Optoelectronic Applications

| Structural Component | Predicted Function/Effect | Relevance to OLEDs/OFETs |

|---|---|---|

| 2-Phenylquinoline Core | Provides thermal stability, rigidity, and electron-deficient character. | Core scaffold for electron-transport materials (ETMs) and hosts. |

| Dichloro Substituents | Lowers LUMO energy level, enhances electron affinity. | Improves electron injection and transport efficiency. |

| Methoxy Substituent | Raises HOMO energy level, can influence solubility. | Tunes the electronic band gap and charge balance. |

| Entire Molecule | Potential n-type material with high thermal stability. | Candidate for ETLs, emissive hosts, or n-channel OFETs. |

Photovoltaic Applications (e.g., Dye-Sensitized Solar Cells (DSSCs))

However, a comprehensive review of scientific literature and chemical databases reveals no specific studies on the application of this compound as a photosensitizer in dye-sensitized solar cells or other photovoltaic systems.

Design as Fluorescent Probes and Chemical Sensors for Molecular Recognition

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interacting with a specific analyte, making them valuable tools for detection and sensing. ebi.ac.uk The quinoline scaffold is a component of various fluorescent sensors; for instance, 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ) is a known fluorophore used for detecting cellular zinc. nih.gov The design of such probes often involves modifying the electronic properties of the fluorophore to induce a "turn-on" or "turn-off" fluorescence response upon binding to the target molecule. nih.gov

Despite the use of related methoxy-quinoline structures in sensor design, there is no available research detailing the design, synthesis, or application of this compound as a fluorescent probe or chemical sensor for molecular recognition.

Mechanistic Studies of this compound in Molecular Recognition and Biological Systems (Strictly In Vitro and Molecular-Level, Excluding Clinical Relevance)

Investigation of Enzyme Binding and Inhibition Mechanisms of this compound (e.g., Kinase Inhibition, Protease Interaction)

The quinoline core is present in numerous molecules designed as enzyme inhibitors. For example, various quinoline derivatives have been synthesized and evaluated as inhibitors of enzymes such as sphingosine (B13886) kinases and P-glycoprotein. mdpi.comnih.gov Other compounds with dichlorinated phenyl rings have been identified as potent inhibitors of receptor tyrosine kinases, like the fibroblast growth factor receptor. nih.govresearchgate.net Such studies are crucial for understanding structure-activity relationships and the molecular basis of inhibition.

Currently, there are no published in vitro studies investigating the binding or inhibition mechanisms of this compound with any specific enzymes, including kinases or proteases.

Receptor Ligand Binding Studies In Vitro and Computational Docking

In vitro receptor binding assays and computational docking are standard methods to evaluate the affinity and interaction of a ligand with its target receptor. upenn.edu Molecular docking, for instance, has been used to predict the binding modes of substituted quinoline derivatives with targets like DNA gyrase and phosphatidylinositol 3-kinase (PI3Kα). nih.govmdpi.com These computational approaches help rationalize experimental findings and guide the design of new compounds.

No scientific reports were found that describe in vitro receptor binding assays or computational docking studies specifically involving this compound.

Exploration of Interactions with Nucleic Acids and DNA G-quadruplexes In Vitro

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of nucleic acids, and they have emerged as important targets in molecular biology. nih.gov Small molecules that can bind to and stabilize or disrupt these structures can modulate gene expression. nih.govresearchgate.net The interaction between potential ligands and G4 DNA is often studied using techniques like NMR spectroscopy to understand the binding mode, which can include end-stacking or intercalation. researchgate.netunimi.it

There is no available research that explores the in vitro interaction of this compound with nucleic acids in general or with specific structures like DNA G-quadruplexes.

Elucidation of Molecular Pathways Affected in Cellular Models (Focus on Biochemical Mechanisms, not Phenotypes)

To understand a compound's mechanism of action at a cellular level, researchers investigate its effects on specific molecular pathways. This involves analyzing changes in protein activity, gene expression, or signaling cascades within cellular models, focusing on the direct biochemical consequences rather than downstream phenotypic changes.

A review of the literature did not yield any studies that elucidate the specific molecular or biochemical pathways affected by this compound in any cellular models.

Comparative Analysis of Structure-Activity Relationships (SAR) for Molecular Interactions (Excluding Efficacy/Toxicity Profiles)

The molecular architecture of this compound provides a unique scaffold that dictates its interaction with biological macromolecules. A comparative analysis of its structure-activity relationship (SAR) reveals the distinct roles of its substituent groups—the 2-phenyl ring, the 4,6-dichloro pattern, and the 8-methoxy group—in modulating non-covalent interactions.

The 8-methoxy group introduces both steric bulk and electronic effects in the C8 position of the quinoline ring. The methoxy group is a hydrogen bond acceptor, and the oxygen atom can interact with hydrogen bond donors on a receptor. Its position at C8 can also influence the conformation of the molecule and its ability to adopt a specific orientation within a binding site. The electron-donating nature of the methoxy group can also modulate the electronic properties of the quinoline ring system, potentially influencing its reactivity and interaction with biological targets.

A comparative analysis with structurally related compounds highlights the importance of each substituent. For instance, the replacement of the 2-phenyl group with a smaller alkyl group would likely diminish the potential for π-π stacking interactions, potentially leading to a decrease in binding affinity for targets with aromatic-rich binding sites. Similarly, the removal of the chlorine atoms would eliminate the possibility of halogen bonding and alter the electrostatic potential of the molecule, which could significantly change its interaction profile. The absence of the 8-methoxy group would remove a potential hydrogen bond acceptor and alter the steric and electronic landscape of that region of the molecule.

Table 1: Comparative Analysis of Substituent Effects on Molecular Interactions

| Substituent Group | Position | Potential Molecular Interactions | Comparative Effect of Absence/Modification |

| Phenyl | C2 | π-π stacking, hydrophobic interactions, van der Waals forces. | Absence would likely reduce affinity for aromatic-rich binding pockets. |

| Chloro | C4, C6 | Halogen bonding, dipole-dipole interactions, increased lipophilicity. | Removal would eliminate halogen bonding potential and alter electronic properties. |

| Methoxy | C8 | Hydrogen bond acceptor, steric influence, dipole-dipole interactions. | Absence would remove a key hydrogen bonding site and change local steric bulk. |

Applications in Analytical Chemistry as Reagents or Extractants

While specific applications of this compound in analytical chemistry are not extensively documented in the available literature, its structural features suggest potential utility as a reagent or extractant.

The quinoline nucleus itself is known to exhibit fluorescence, and the substituents on the ring can modulate these photophysical properties. The presence of the 2-phenyl group can enhance the conjugated π-system, potentially leading to a higher quantum yield and a shift in the emission wavelength. The chloro and methoxy groups, with their electron-withdrawing and electron-donating properties, respectively, can further tune the fluorescence characteristics. This suggests that this compound could serve as a scaffold for the development of fluorescent probes. For instance, derivatization of the phenyl ring or the quinoline core with specific recognition moieties could lead to chemosensors for the detection of metal ions or other analytes. The quinoline nitrogen and the 8-methoxy oxygen could potentially act as a chelating site for certain metal ions, leading to a change in the fluorescence signal upon binding.

The lipophilic nature of the compound, enhanced by the dichloro and phenyl substituents, suggests its potential use as an extractant in liquid-liquid extraction procedures. It could be employed to selectively extract certain organic molecules or metal complexes from aqueous solutions into an organic phase. The specificity of such an extraction would depend on the interactions between the target analyte and the functional groups of this compound.

Furthermore, the presence of chlorine atoms could make this compound a suitable internal standard in gas chromatography-mass spectrometry (GC-MS) analysis of halogenated compounds, provided it has appropriate volatility and thermal stability. Its distinct mass spectrum would allow for easy identification and quantification.

Table 2: Potential Analytical Applications of this compound

| Potential Application | Rationale based on Structural Features |

| Fluorescent Probe | The extended π-system of the 2-phenylquinoline core suggests inherent fluorescence, which can be modulated by the substituents for sensing applications. The quinoline nitrogen and 8-methoxy oxygen could act as a chelating center for metal ions, leading to a detectable fluorescence response. |

| Liquid-Liquid Extractant | The overall lipophilicity due to the dichloro and phenyl groups could facilitate the extraction of nonpolar analytes from aqueous media. |

| GC-MS Internal Standard | The presence of chlorine atoms provides a distinct isotopic pattern in mass spectrometry, making it a potential candidate as an internal standard for the analysis of other chlorinated compounds. |

Future Research Directions and Unexplored Avenues for 4,6 Dichloro 8 Methoxy 2 Phenylquinoline

Development of Novel and Highly Efficient Stereoselective Synthetic Methodologies

The development of stereoselective synthesis for derivatives of 4,6-Dichloro-8-methoxy-2-phenylquinoline is a paramount area for future research. While classical methods like the Skraup and Doebner reactions are effective for generating the quinoline (B57606) core, they often lack stereocontrol. nih.gov Future efforts could focus on asymmetric synthesis to produce enantiomerically pure compounds, which is critical for applications in pharmacology and materials science.

One promising avenue is the asymmetric hydrogenation of the quinoline ring to yield chiral tetrahydroquinolines. Research on related 2-methylquinolines has demonstrated successful catalytic hydrogenation and subsequent classical resolution to obtain optically pure enantiomers. Applying similar catalytic systems, such as those based on ruthenium or iridium complexes with chiral ligands, to this compound could provide access to novel chiral building blocks. Furthermore, the development of organocatalytic methods for the enantioselective construction of the quinoline ring itself represents a highly attractive, though challenging, goal.

Expansion of Reactive Scaffolds and Unique Chemical Transformations

The this compound scaffold is ripe for exploration through diverse chemical transformations. The two chlorine atoms at positions 4 and 6 offer distinct handles for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. Future research should systematically investigate the differential reactivity of these two positions to enable selective functionalization.

The quinoline ring system is generally amenable to various reactions:

Electrophilic Substitution : Typically occurs at positions 5 and 8. uop.edu.pkyoutube.com Given the existing methoxy (B1213986) group at C8, further electrophilic attack at C5 could be explored under vigorous conditions to introduce groups like nitro or sulfonic acid. uop.edu.pk

Nucleophilic Substitution : The pyridine (B92270) ring is electron-deficient, making positions 2 and 4 susceptible to nucleophilic attack. youtube.comgcwgandhinagar.com The chloro group at C4 is particularly activated and could be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to generate diverse libraries of new compounds.

Cross-Coupling Reactions : Palladium- or copper-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) at the C4 and C6 positions could be employed to form new carbon-carbon and carbon-heteroatom bonds, dramatically expanding the structural diversity accessible from this starting material.

A systematic study of these transformations would create a portfolio of novel derivatives with potentially unique properties.

Integration into Advanced Functional Materials with Tunable Properties

Quinoline derivatives, particularly those with diaryl substitutions, are integral components in the field of functional materials, finding applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.govmdpi.com The specific substitution pattern of this compound—featuring electron-withdrawing chloro groups, an electron-donating methoxy group, and an aromatic phenyl substituent—suggests that it could serve as a valuable building block for new materials with tailored optoelectronic properties.

Future research should focus on synthesizing polymers and oligomers incorporating this quinoline unit. The dichloro functionality allows for polymerization through sequential cross-coupling reactions. By varying the coupling partners, the electronic properties, such as the HOMO/LUMO energy levels and the emission wavelength, could be finely tuned. The inherent fluorescence of the quinoline core, modulated by its substituents, makes it a candidate for applications in chemical sensing, where binding events could be transduced into a measurable optical signal.

| Potential Application Area | Key Feature of the Quinoline Scaffold | Proposed Research Direction |

| Organic Electronics (OLEDs) | Rigid, planar aromatic structure; tunable electronic properties. | Synthesis of conjugated polymers or small molecules for use as emissive or charge-transport layers. |

| Chemical Sensors | Intrinsic fluorescence; sites for functionalization. | Attachment of receptor units at the chloro positions to create fluorescent turn-on/turn-off sensors for specific analytes. |

| Photovoltaics | Electron-accepting/donating capabilities. | Incorporation into donor-acceptor architectures for organic solar cells. |

Deeper Elucidation of Complex Mechanistic Pathways

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing synthetic routes and predicting its behavior in complex systems. Future work should employ a combination of experimental kinetics and computational modeling, such as Density Functional Theory (DFT), to investigate reaction pathways. nih.govmdpi.com For instance, DFT calculations could clarify the regioselectivity of nucleophilic substitution at C4 versus C6 and model the transition states of various cross-coupling reactions.

In the context of biological applications, elucidating how this compound and its derivatives interact with biological targets is a critical research avenue. Studies on other 6-methoxy-2-arylquinolines have identified them as potential inhibitors of P-glycoprotein (P-gp), a key protein in multidrug resistance in cancer. nih.gov Future research could involve molecular docking studies to predict the binding of this compound derivatives to P-gp or other targets. This computational work, followed by in vitro assays, could uncover new therapeutic potentials and explain structure-activity relationships. nih.gov

Synergistic Approaches Combining Synthetic Chemistry with Nanotechnology

The integration of this compound derivatives with nanotechnology represents a novel and exciting research frontier. The unique photophysical properties of this scaffold could be harnessed by anchoring it to the surface of nanoparticles, such as gold nanoparticles (AuNPs) or quantum dots (QDs). This could lead to the development of hybrid nanomaterials with enhanced sensing capabilities, novel catalytic activities, or applications in bioimaging.

For example, functionalizing the quinoline at one of the chloro positions with a thiol-containing linker would allow for its self-assembly onto gold surfaces. The resulting hybrid material could exhibit unique electronic properties or be used as a platform for detecting analytes that interact with the quinoline moiety. Similarly, incorporating these molecules into mesoporous silica (B1680970) nanoparticles could create new systems for targeted drug delivery or catalysis.

Challenges and Opportunities in Scalable Synthesis and Process Chemistry

A key future direction is the development of a robust, efficient, and scalable synthesis for this compound. This involves moving beyond classical batch chemistry to explore modern process chemistry technologies.

Opportunities for Process Improvement:

| Technology | Potential Advantage | Research Focus |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, and often higher yields. mdpi.com | Optimization of cyclization and functionalization steps under microwave irradiation. |

| Flow Chemistry | Improved safety, precise control over reaction parameters, easier scale-up. | Development of a continuous flow process for the key synthetic steps. |

| Green Chemistry | Use of less hazardous solvents, improved atom economy, reduced waste. | Replacing traditional solvents and reagents with greener alternatives; designing catalytic cycles to minimize waste. |

Successfully addressing these challenges will be crucial for translating laboratory findings into practical applications in materials science or pharmaceuticals.

Exploration of Unconventional Reactivity Modes

Beyond the well-established reactivity of quinolines, future research should explore unconventional reaction pathways to unlock novel chemical space. One such area is C–H activation, which would allow for direct functionalization of the phenyl ring or the C3, C5, and C7 positions of the quinoline core without the need for pre-installed leaving groups. This approach offers a more atom-economical route to complex derivatives.

Another avenue involves photoredox catalysis to engage the quinoline scaffold in radical-based transformations. The electron-deficient nature of the pyridine ring makes it susceptible to radical additions. Exploring these reactivity modes could lead to the discovery of unprecedented chemical transformations and the synthesis of molecules that are inaccessible through traditional ionic pathways. Investigating the pericyclic reactivity of quinoline derivatives, such as their participation in [4+2] cycloadditions (Povarov reaction), could also yield complex polycyclic structures. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are most reliable for preparing 4,6-Dichloro-8-methoxy-2-phenylquinoline, and how can reaction parameters be optimized to enhance yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and methoxylation. For example, the Vilsmeier-Haack reaction introduces chlorine atoms at positions 4 and 6 using POCl₃ and DMF, followed by methoxylation via nucleophilic substitution with methanol under acidic conditions. Key parameters include temperature control (e.g., 353 K for chlorination) and stoichiometric precision to avoid over-halogenation . Purification via recrystallization (e.g., petroleum ether/ethyl acetate mixtures) improves purity .

Q. Which analytical techniques are critical for verifying the structural identity of this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C8, phenyl at C2) and distinguish between regioisomers.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks).

- X-ray Crystallography : Resolves absolute configuration and planar defects, especially when using SHELXL for refinement .

Q. How does the electronic nature of substituents influence the reactivity of this compound in further functionalization?

- Answer : The electron-withdrawing chlorine atoms deactivate the quinoline ring, directing electrophilic substitution to the phenyl group at C2. Methoxy at C8 enhances solubility in polar solvents, facilitating reactions like Suzuki-Miyaura cross-coupling. Protecting groups (e.g., Boc for amines) may be required to preserve chloro and methoxy functionalities during derivatization .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data when synthesizing derivatives of this compound?

- Answer : Discrepancies in NMR (e.g., signal splitting) may arise from dynamic rotational barriers or impurities. Strategies include:

- 2D NMR Techniques : HSQC and NOESY to resolve overlapping signals.

- Computational Validation : DFT calculations (e.g., Gaussian) predict chemical shifts, aiding peak assignment .

- Crystallographic Cross-Check : Single-crystal X-ray structures provide definitive confirmation of regiochemistry .

Q. What experimental designs mitigate regioselectivity challenges during chlorination of the quinoline core?

- Answer : Chlorination at C4 and C6 can compete with undesired positions. To enhance selectivity:

- Directing Groups : Introduce temporary groups (e.g., sulfonic acid) to steer chlorination.

- Lewis Acid Catalysts : AlCl₃ or FeCl₃ polarize the substrate, favoring specific sites.

- Low-Temperature Halogenation : Slower kinetics improve control over dihalogenation .

Q. In crystallographic studies, how are crystal twinning and poor diffraction quality resolved for halogenated quinolines?

- Answer :

- Twin Refinement : SHELXL’s twin law algorithms (e.g., BASF parameter) model twinned domains .

- Crystallization Optimization : Use mixed solvents (e.g., DCM/hexane) to grow single crystals.

- High-Resolution Data Collection : Synchrotron sources enhance weak diffraction signals, critical for chlorine-heavy structures .

Q. What strategies enable selective functionalization of the 2-phenyl group without disrupting chloro or methoxy substituents?

- Answer :

- Mild Cross-Coupling Conditions : Pd(PPh₃)₄ with aryl boronic acids at 50–80 °C preserves sensitive groups.

- Protecting Groups : Trimethylsilyl ethers shield methoxy during harsh reactions.

- Real-Time Monitoring : LC-MS tracks reaction progress to halt before side reactions occur .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data for this compound derivatives?

- Answer : Variations in bioactivity may stem from:

- Conformational Flexibility : Substituent orientation alters binding pocket interactions (e.g., antimalarial assays).

- Purity Artifacts : Trace solvents (e.g., DMF) or by-products (e.g., dechlorinated analogs) skew results. Validate via HPLC and replicate assays .

Q. What computational tools aid in predicting the reactivity of this compound in novel reactions?

- Answer :

- DFT Calculations : Gaussian or ORCA simulate transition states for halogen displacement or aryl coupling.

- Molecular Docking : AutoDock Vina predicts binding affinities for drug design applications.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction outcomes .

Methodological Tables

Table 1 : Key Synthetic Routes for this compound

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Chlorination | POCl₃, DMF, 353 K | Introduce Cl at C4/C6 | |

| Methoxylation | NaOMe, MeOH, H₂SO₄ | Add OMe at C8 | |

| Purification | Ethyl acetate/petroleum ether | Recrystallization |

Table 2 : Troubleshooting Crystallographic Challenges

| Issue | Solution | Software/Tool | Reference |

|---|---|---|---|

| Crystal Twinning | Twin refinement with BASF | SHELXL | |

| Weak Diffraction | Synchrotron radiation | HKL-3000 | |

| Disorder | Partial occupancy refinement | OLEX2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.